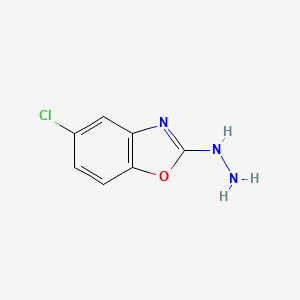
3,5-Dibromothiophene-2-carbaldehyde
概要
説明
3,5-Dibromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an aldehyde group at the 2 position. This structure imparts unique chemical properties, making it valuable in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromothiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method starts with 3,5-dibromothiophene, which undergoes lithiation followed by formylation using dimethylformamide (DMF) to yield the desired aldehyde . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from toluene are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3,5-Dibromothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition: The aldehyde group is highly electrophilic and can react with nucleophiles such as Grignard reagents and organozinc compounds to form alcohol derivatives.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic addition to the aldehyde group.
Sodium Borohydride: Employed for the reduction of the aldehyde group.
Palladium Catalysts: Utilized in cross-coupling reactions involving the bromine atoms.
Major Products Formed
Alcohol Derivatives: Formed from nucleophilic addition and reduction reactions.
Functionalized Thiophenes: Resulting from substitution reactions involving the bromine atoms.
科学的研究の応用
3,5-Dibromothiophene-2-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing highly functionalized thiophene derivatives, which are valuable in materials science and organic electronics.
Pharmaceuticals: The compound’s derivatives are explored for their potential biological activities and as intermediates in drug synthesis.
Materials Science: It is employed in the development of conjugated polymers and organic semiconductors for use in electronic devices.
作用機序
The mechanism of action of 3,5-Dibromothiophene-2-carbaldehyde primarily involves its electrophilic aldehyde group and the reactive bromine atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of complex organic molecules .
類似化合物との比較
Similar Compounds
3,4-Dibromothiophene-2-carbaldehyde: Similar structure but with bromine atoms at the 3 and 4 positions.
2,5-Dibromothiophene-3-carboxaldehyde: Bromine atoms at the 2 and 5 positions with a carboxaldehyde group at the 3 position.
Uniqueness
3,5-Dibromothiophene-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic addition and substitution reactions enhances its utility in creating a wide range of functionalized thiophene derivatives .
特性
IUPAC Name |
3,5-dibromothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGLYBEXSUWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356030 | |
| Record name | 3,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-07-5 | |
| Record name | 3,5-dibromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















